molecular formula C10H6ClNO3 B427834 5-Chloro-3-pyridinyl 2-furoate CAS No. 353257-73-5

5-Chloro-3-pyridinyl 2-furoate

Cat. No.: B427834
CAS No.: 353257-73-5
M. Wt: 223.61g/mol
InChI Key: DWJOEJDGHVXXEB-UHFFFAOYSA-N
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Description

5-Chloro-3-pyridinyl 2-furoate (CAS 353257-73-5) is a synthetic carboxylic ester with a molecular formula of C 10 H 6 ClNO 3 and an average mass of 223.61 g/mol . This compound is constituted by the esterification of 2-furoic acid and 5-chloro-3-pyridinol, featuring a furan ring linked to a chlorinated pyridine ring . Its core value in scientific research is its identified role as an anticoronaviral agent . This bioactivity aligns with the significant broader trend of utilizing furan-based compounds in the development of pharmaceuticals and antiviral agents, as heterocyclic aromatic rings like furan and pyridine are prevalent scaffolds in many bioactive molecules . The compound's structural features, including the electron-rich furan ring and the chloropyridinyl group, make it a valuable building block for medicinal chemistry research, particularly in the design and synthesis of novel antiviral compounds . Researchers can leverage this ester in hit-to-lead optimization campaigns, mechanism of action studies, and as a precursor for further chemical derivatization. This compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(5-chloropyridin-3-yl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-4-8(6-12-5-7)15-10(13)9-2-1-3-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJOEJDGHVXXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC(=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277848
Record name 5-Chloro-3-pyridinyl 2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353257-73-5
Record name 5-Chloro-3-pyridinyl 2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353257-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-pyridinyl 2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-pyridinyl 2-furoate typically involves the reaction of 2-furoyl chloride with 5-chloro-3-pyridinol. This reaction is carried out under controlled conditions to ensure the formation of the desired ester product . The general reaction scheme is as follows:

2-Furoyl chloride+5-Chloro-3-pyridinol5-Chloro-3-pyridinyl 2-furoate\text{2-Furoyl chloride} + \text{5-Chloro-3-pyridinol} \rightarrow \text{this compound} 2-Furoyl chloride+5-Chloro-3-pyridinol→5-Chloro-3-pyridinyl 2-furoate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-pyridinyl 2-furoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-pyridinyl 2-furoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Furoate Ester Family

Furoate esters share a common 2-furoate backbone but differ in their substituent groups. Key comparisons include:

Compound Substituent Group Key Properties/Applications Odor Profile (if applicable) Reference
5-Chloro-3-pyridinyl 2-furoate 5-chloro-pyridinyl Potential agrochemical/pharmaceutical use Not reported in evidence N/A
Ethyl 2-furoate Ethyl group Flavoring agent, fragrance Intense "sweet," "acid," "urinous"
Methyl 2-furoate Methyl group Solvent, intermediate in synthesis "Decayed" odor
Diloxanide Furoate 4-(N-methyl-2,2-dichloroacetamido)phenyl Antiprotozoal drug Not reported
  • Functional Group Impact : The substitution of the pyridinyl group in this compound introduces steric and electronic effects distinct from alkyl or aryl substituents in other furoates. For example, ethyl and methyl 2-furoates exhibit divergent odor profiles due to their alkyl chains, whereas the chloropyridinyl group may enhance bioactivity or stability.

Chlorinated Pyridine Derivatives

Chlorinated pyridine derivatives are critical in medicinal chemistry. Comparisons include:

Compound Structure Key Features Reference
This compound Ester linkage (2-furoate + pyridine) Combines aromatic and ester functionalities N/A
3,5,6-Trichloro-2-pyridone Trichloro-substituted pyridone Herbicide intermediate
5-Chloro-2-methyl-3-pyridinecarboxylic acid Carboxylic acid substituent Pharmaceutical intermediate
  • Substituent Position : The 5-chloro position in this compound contrasts with trichloro-substituted pyridones (e.g., 3,5,6-trichloro-2-pyridone), which are bulkier and more electronegative.
  • Functional Group Differences : Replacing carboxylic acid groups (e.g., 5-chloro-2-methyl-3-pyridinecarboxylic acid) with ester linkages alters solubility and reactivity, favoring ester hydrolysis or nucleophilic substitution.

Research Findings and Key Insights

Odor Profiles in Furoate Esters

  • Ethyl 2-furoate exhibits "sweet" and "urinous" notes, while methyl and allyl analogs lean toward "decayed" odors. The chloropyridinyl group in this compound may suppress volatile odor characteristics due to its aromatic and polar nature.

Biological Activity

5-Chloro-3-pyridinyl 2-furoate, with the chemical formula C10H6ClNO3C_{10}H_6ClNO_3 and CAS number 353257-73-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications in pharmacology, and relevant case studies.

This compound is synthesized through the reaction of 2-furoyl chloride with 5-chloro-3-pyridinol. This reaction typically occurs under controlled conditions to yield the desired ester product. The general reaction can be represented as follows:

2 Furoyl chloride+5 Chloro 3 pyridinol5 Chloro 3 pyridinyl 2 furoate\text{2 Furoyl chloride}+\text{5 Chloro 3 pyridinol}\rightarrow \text{5 Chloro 3 pyridinyl 2 furoate}

Table 1: Chemical Characteristics

PropertyValue
Molecular Weight219.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for efficacy against various microbial strains, suggesting potential applications in pharmaceutical development as an antimicrobial agent.

Anticoronaviral Activity

The compound has also been explored for its anticoronaviral properties, making it a candidate for therapeutic applications against viral infections, particularly in light of recent global health challenges.

The mechanism of action for this compound involves its interaction with specific biological targets. It may modulate enzyme activities or receptor functions, influencing various biological pathways. However, detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on the antimicrobial activity of various compounds including this compound demonstrated significant inhibition against certain bacterial strains. The results indicated a dose-dependent response, highlighting the compound's potential as an effective antimicrobial agent.
  • Anticoronaviral Studies : Preliminary investigations into the anticoronaviral properties revealed that the compound could inhibit viral replication in vitro, suggesting a promising avenue for further research into antiviral therapies.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of viral replication

Applications in Pharmaceutical Development

Given its unique structure and biological activity, this compound serves as a scaffold for developing new drugs targeting various diseases. Its potential applications extend beyond antimicrobial and antiviral uses to include anti-inflammatory and anticancer activities, although more research is needed to fully understand these effects .

Q & A

Basic Question: What are the optimal synthetic routes for 5-Chloro-3-pyridinyl 2-furoate, and how can purity be validated?

Methodological Answer:
The synthesis typically involves esterification between 5-chloro-3-pyridinol and 2-furoyl chloride under anhydrous conditions. A catalytic base like triethylamine (TEA) is used to neutralize HCl byproducts. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry (ESI+) to confirm molecular ion peaks . For crystalline samples, X-ray crystallography using software like ORTEP-3 can resolve structural ambiguities .

Advanced Question: How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The chlorine atom at the 5-position exerts a strong electron-withdrawing effect, activating the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. However, steric hindrance from the adjacent 2-furoate group may limit accessibility. Computational studies (DFT calculations) can map charge distribution and predict reactive sites. Experimentally, substituent effects are tested by synthesizing analogs (e.g., 5-fluoro or 5-bromo derivatives) and comparing reaction kinetics in Suzuki-Miyaura couplings. Contrasting results from such studies may arise from solvent polarity or catalyst selection, requiring controlled reproducibility trials .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H NMR (CDCl₃) identifies the pyridine ring protons (δ 8.2–8.5 ppm) and furan protons (δ 6.4–7.2 ppm). 13C^{13}C NMR confirms carbonyl (δ ~160 ppm) and aromatic carbons.
  • IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O stretch) and 1580 cm⁻¹ (pyridine ring vibrations).
  • MS : High-resolution MS (HRMS) validates molecular formula (C₁₀H₆ClNO₃), with isotopic patterns confirming chlorine presence.
    Discrepancies in peak assignments (e.g., overlapping signals in impure samples) necessitate tandem techniques like LC-MS/MS .

Advanced Question: How can contradictory data on the hydrolytic stability of this compound under acidic conditions be resolved?

Methodological Answer:
Conflicting reports may stem from differences in experimental design, such as pH gradients, temperature, or ionic strength. To resolve contradictions:

Standardize Conditions : Conduct parallel hydrolysis assays at pH 2–6 (buffered solutions, 37°C).

Monitor Kinetics : Use UV-Vis spectroscopy to track ester bond cleavage (absorbance at 260 nm).

Identify Byproducts : LC-MS/MS detects hydrolysis products (e.g., 5-chloro-3-pyridinol and 2-furoic acid).
If results still conflict, consider solvent effects (e.g., aqueous vs. organic-aqueous mixtures) or trace metal catalysis .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose as halogenated waste.
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis.
    Refer to GHS hazard codes (e.g., H315 for skin irritation) and SDS guidelines for chlorinated pyridines .

Advanced Question: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:
Variability often arises from impurities in starting materials (e.g., 2-furoyl chloride oxidation byproducts). Mitigation steps:

Quality Control : Pre-purify 5-chloro-3-pyridinol via recrystallization (ethanol/water).

Reaction Monitoring : Use in-situ FTIR to track esterification progress and optimize reaction time.

Statistical Design : Apply DOE (Design of Experiments) to identify critical parameters (e.g., TEA stoichiometry, temperature).
Cross-validate results with independent synthetic routes, such as microwave-assisted synthesis for improved reproducibility .

Advanced Question: How does this compound interact with biological targets, and what computational models support these findings?

Methodological Answer:
Molecular docking studies (AutoDock Vina) suggest the compound binds to SARS-CoV-2 main protease (Mpro) via halogen-π interactions between the chlorine atom and His41. However, contradictory in vitro IC₅₀ values may arise from assay conditions (e.g., DMSO concentration). Validate using:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity.
  • Mutagenesis Studies : Test binding to Mpro mutants (e.g., His41Ala).
    Correlate computational predictions with crystallographic data (PDB ID: 6LU7) to resolve discrepancies .

Basic Question: What are the environmental hazards associated with this compound, and how should waste be managed?

Methodological Answer:
The compound is classified as WGK 3 (highly hazardous to water bodies). Waste must be segregated into halogenated organic containers and incinerated at >1000°C. Avoid aqueous disposal; consult certified waste management firms for EPA-compliant protocols. Environmental persistence studies (OECD 301F) assess biodegradability, with LC-MS monitoring degradation intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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